(1-propyl-1H-pyrazol-3-yl)methanol
Overview
Description
(1-propyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3 of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-propyl-1H-pyrazol-3-yl)methanol typically involves the condensation of 1,3-dielectrophilic nitriles and hydrazines. This pathway is efficient and straightforward, often involving condensation reactions under mild conditions . Another common method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to be efficient and sustainable, minimizing the environmental impact of chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-propyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .
Scientific Research Applications
(1-propyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-propyl-1H-pyrazol-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds facilitates its binding to biological targets, influencing their activity . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-3-yl)methanol
- (1-ethyl-1H-pyrazol-3-yl)methanol
- (1-butyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the propyl group at position 1 and the hydroxymethyl group at position 3 of the pyrazole ring provides distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
(1-propylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5,10H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVVWYABOVAVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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